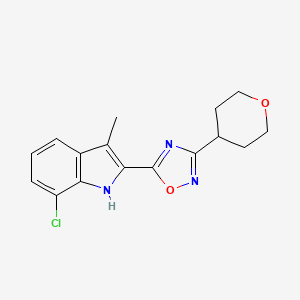![molecular formula C13H19N5O2 B7357196 6-(2,6-Diethylmorpholin-4-yl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357196.png)
6-(2,6-Diethylmorpholin-4-yl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,6-Diethylmorpholin-4-yl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one, commonly known as DEPMPO, is a small molecule that has garnered significant attention in scientific research due to its unique properties. DEPMPO is a nitroxide spin trap that is widely used in the field of free radical research. Its ability to trap free radicals and form stable adducts has made it an essential tool in studying oxidative stress and related diseases.
Mechanism of Action
DEPMPO works by trapping free radicals and forming stable adducts, which can be detected and quantified using EPR spectroscopy. When a free radical reacts with DEPMPO, it forms a stable nitroxide radical adduct, which can be detected and quantified using EPR spectroscopy. The formation of stable adducts allows researchers to study the kinetics and mechanisms of free radical reactions in biological systems.
Biochemical and Physiological Effects:
DEPMPO has been shown to have a variety of biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress and related diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. DEPMPO has also been shown to protect against ischemia-reperfusion injury, which is a common complication of organ transplantation. In addition, DEPMPO has been shown to have anti-inflammatory and anti-apoptotic effects in biological systems.
Advantages and Limitations for Lab Experiments
DEPMPO has several advantages for lab experiments. It is a stable and highly reactive spin trap that can trap a wide range of free radicals. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to using DEPMPO in lab experiments. It can be difficult to quantify the amount of DEPMPO needed for a particular experiment, and it can also be difficult to interpret the results of EPR spectroscopy.
Future Directions
There are several future directions for research on DEPMPO. One area of research is the development of new spin traps that are more selective and have higher trapping efficiency than DEPMPO. Another area of research is the study of the mechanisms of free radical reactions in biological systems, including the role of ROS and RNS in disease pathogenesis. In addition, there is a need for more research on the use of DEPMPO in clinical settings, including its potential use as a therapeutic agent for oxidative stress-related diseases.
Synthesis Methods
DEPMPO can be synthesized by a variety of methods, including the reaction of morpholine with diethylmalonate, followed by cyclization with hydrazine hydrate and subsequent oxidation with lead dioxide. Another method involves the reaction of 2,6-diethylmorpholine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and oxidation with hydrogen peroxide. The synthesis of DEPMPO is a complex process that requires careful attention to detail and high purity reagents to ensure the formation of a pure product.
Scientific Research Applications
DEPMPO is widely used in the field of free radical research due to its ability to trap free radicals and form stable adducts. It is used to study oxidative stress and related diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. DEPMPO is also used in electron paramagnetic resonance (EPR) spectroscopy to detect and quantify free radicals in biological systems. In addition, DEPMPO is used in the study of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in a variety of physiological and pathological processes.
properties
IUPAC Name |
6-(2,6-diethylmorpholin-4-yl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-3-8-6-18(7-9(4-2)20-8)13-15-11-10(5-14-17-11)12(19)16-13/h5,8-9H,3-4,6-7H2,1-2H3,(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDXXYVHFFFWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC(O1)CC)C2=NC3=C(C=NN3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-Cycloheptylacetyl)piperidin-2-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357114.png)
![2-methyl-5-(4,6,7,8-tetrahydrofuro[3,2-c]azepin-5-ylmethyl)-4H-1,2,4-triazol-3-one](/img/structure/B7357122.png)
![2-methyl-5-[(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienylamino)methyl]-4H-1,2,4-triazol-3-one](/img/structure/B7357133.png)
![3-[4-(7-methyl-1,1-dioxo-1,4-thiazepane-4-carbonyl)phenyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B7357137.png)
![3-[methyl-[1-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B7357140.png)
![6-(5-benzyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7357141.png)
![2-amino-4-[1-(4-propan-2-ylbenzoyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7357153.png)


![N-(3-bicyclo[3.1.0]hexanyl)-4-oxo-3H-pyrido[3,4-d]pyrimidine-6-carboxamide](/img/structure/B7357167.png)
![3-[1-(3-Cyclopentyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357170.png)
![2-[1-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]ethyl]-3H-quinazolin-4-one](/img/structure/B7357172.png)
![3-[[[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl-methylamino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7357176.png)
![4-ethyl-2-[[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7357183.png)